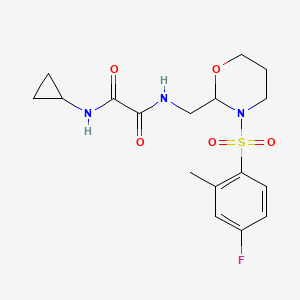
N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C17H22FN3O5S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-cyclopropyl-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with the molecular formula C17H22FN3O5S and a molecular weight of 399.44 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with benzimidazole and benzothiazole nuclei have shown promising results in inhibiting cell proliferation in human lung cancer cell lines (A549, HCC827, and NCI-H358) through both 2D and 3D cell culture methods . The IC50 values for these compounds ranged from 0.85 μM to 6.75 μM, indicating their potential as effective antitumor agents.
The mechanism of action for compounds like this compound often involves interaction with DNA. Studies have shown that these compounds can bind to the minor groove of AT-DNA, affecting cellular processes such as replication and transcription . This binding capability is crucial for their antitumor activity.
Toxicity Profile
While examining the biological activity, it is essential to consider the toxicity profile of this compound. Some studies have indicated that while effective against cancer cells, certain derivatives may also exhibit cytotoxic effects on normal cell lines (e.g., MRC-5 fibroblasts), necessitating further optimization of their chemical structure to minimize toxicity while maintaining efficacy .
Case Studies
- Antitumor Efficacy : A study evaluated several compounds with similar structures against A549 lung cancer cells, revealing that certain derivatives significantly inhibited cell growth with IC50 values around 6.75 μM in 2D assays and higher values in 3D formats, highlighting the need for further structural modifications to enhance selectivity towards cancer cells while reducing effects on normal cells .
- DNA Binding Studies : Another investigation focused on the binding characteristics of these compounds to DNA. It was found that they predominantly bind as monomers or higher-order aggregates within the minor groove of DNA, which may disrupt normal cellular processes and contribute to their antitumor activity .
Data Table: Biological Activity Summary
| Compound Name | Molecular Formula | Molecular Weight | IC50 (μM) A549 | IC50 (μM) HCC827 | IC50 (μM) NCI-H358 |
|---|---|---|---|---|---|
| N1-cyclopropyl-N2-(...) | C17H22FN3O5S | 399.44 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O5S/c1-11-9-12(18)3-6-14(11)27(24,25)21-7-2-8-26-15(21)10-19-16(22)17(23)20-13-4-5-13/h3,6,9,13,15H,2,4-5,7-8,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLDPKIZNVBROC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














